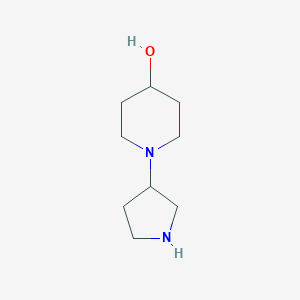

1-Pyrrolidin-3-ylpiperidin-4-ol

Description

1-Pyrrolidin-3-ylpiperidin-4-ol is a bicyclic amine derivative combining a piperidine ring (6-membered) and a pyrrolidine ring (5-membered), with a hydroxyl group at the 4-position of the piperidine moiety. This structure positions it as a versatile scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors, enzymes, or viral proteins due to its ability to mimic natural amine-containing biomolecules .

Properties

CAS No. |

1220023-45-9 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H18N2O/c12-9-2-5-11(6-3-9)8-1-4-10-7-8/h8-10,12H,1-7H2 |

InChI Key |

BXAQPGIZLUPVNI-UHFFFAOYSA-N |

SMILES |

C1CNCC1N2CCC(CC2)O |

Canonical SMILES |

C1CNCC1N2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

- Heteroaryl Modifications: Pyridine () and pyrimidine () substituents introduce aromaticity and hydrogen-bonding capabilities, which may influence receptor binding or enzymatic inhibition. Fluorinated Derivatives (Compound 48): Fluorine atoms and aromatic systems () are known to enhance metabolic stability and bioavailability, making such analogs promising for CNS drug development.

Preparation Methods

Formation of 4-Hydroxypiperidine Intermediate

The initial key step is the hydroxylation of the piperidine ring at the 4-position. This can be achieved via:

- Oxidation of 4-substituted piperidine precursors using mild oxidizing agents to avoid over-oxidation.

- Hydroboration-oxidation of piperidine derivatives bearing double bonds at the 3,4-position.

Coupling with Pyrrolidine

Example Synthetic Procedure (Based on Related Piperidine Derivatives)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine derivative + Oxidizing agent (e.g., KMnO4, H2O2) | Hydroxylation at 4-position to form 4-hydroxypiperidine |

| 2 | 3-Halopiperidin-4-ol + Pyrrolidine + Base (e.g., K2CO3) | Nucleophilic substitution to attach pyrrolidine at 3-position |

| 3 | Purification by column chromatography | Isolation of 1-Pyrrolidin-3-ylpiperidin-4-ol |

Industrial and Research-Scale Preparation Notes

- Reaction Conditions: Mild temperatures (0–90 °C) and inert atmosphere (nitrogen) are preferred to maintain stereochemical integrity.

- Catalysts: Use of triphenylphosphine and diethyl azodicarboxylate in coupling reactions has been reported for related piperidine derivatives, facilitating efficient formation of chiral centers without racemization.

- Yields: Typical yields range from 40% to over 90% depending on the step and purification efficiency.

- Chiral Resolution: For optically pure compounds, chemical resolution using chiral alcohols or chromatographic techniques is employed.

Data Table Summarizing Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation of piperidine | KMnO4 or H2O2, mild conditions | 70–85 | Avoids over-oxidation |

| Halogenation at 3-position | NBS or PBr3 | 60–75 | Prepares for nucleophilic substitution |

| Coupling with pyrrolidine | Pyrrolidine, K2CO3, solvent (THF or DMF), 0–90 °C | 50–90 | Base-mediated nucleophilic substitution |

| Purification | Silica gel chromatography, recrystallization | — | Ensures high purity and stereochemical integrity |

Research Findings and Optimization Strategies

- Stereoselectivity: Maintaining stereochemistry is critical; mild reaction conditions and use of chiral auxiliaries or resolving agents improve enantiomeric purity.

- Reaction Time: Prolonged reaction times (12–72 hours) under controlled temperature enhance yield but require monitoring to prevent side reactions.

- Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate nucleophilic substitution steps.

- Catalytic Hydrogenation: Used in related piperidine derivatives to reduce intermediates without affecting chiral centers.

Q & A

Q. What are the established synthetic routes for 1-Pyrrolidin-3-ylpiperidin-4-ol, and what analytical techniques validate its purity?

Synthesis typically involves condensation reactions between aromatic acid chlorides and amine precursors (e.g., 4-aminoantipyrine derivatives) under reflux conditions, followed by purification via recrystallization (methanol/water mixtures) . Key validation methods include:

Q. What safety protocols are critical for handling 1-Pyrrolidin-3-ylpiperidin-4-ol in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy .

- Follow CAS No. 41661-47-6 guidelines (Piperidin-4-one derivatives) for storage (dry, cool conditions) and disposal .

- Monitor for exothermic reactions during synthesis, as pyridazine/pyrrolidine intermediates may decompose .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- X-ray crystallography : For absolute configuration determination (if crystals are obtainable).

- NMR spectroscopy : To resolve stereochemistry (e.g., coupling constants for piperidine/pyrrolidine ring protons) .

- Computational modeling : RDKit or JChem tools can predict stability and tautomeric forms .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for 1-Pyrrolidin-3-ylpiperidin-4-ol synthesis?

A 2<sup>k</sup> factorial design (where k = variables like temperature, catalyst concentration) identifies optimal parameters:

Q. What methodologies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like pH, temperature, and cell lines (e.g., HEK-293 for receptor binding assays).

- Impurity profiling : Use HPLC-MS to identify contaminants (e.g., oxidized byproducts) that may skew IC50 values .

- Meta-analysis : Compare data across studies using statistical tools (ANOVA) to isolate confounding factors .

Q. How do computational models predict receptor interactions for 1-Pyrrolidin-3-ylpiperidin-4-ol?

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

- Receptor theory : Link structural motifs (e.g., piperidine/pyrrolidine rings) to agonism/antagonism .

- Kinetic models : Apply Michaelis-Menten principles to enzyme inhibition assays (e.g., cytochrome P450 interactions) .

- Systems biology : Integrate omics data to map downstream signaling pathways .

Methodological Considerations

Q. How to design a robust research proposal for studying this compound’s neuropharmacological potential?

- Hypothesis : “1-Pyrrolidin-3-ylpiperidin-4-ol modulates dopamine D2 receptors via allosteric binding.”

- Experimental tiers :

Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.